tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate
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Overview
Description
tert-Butyl 3-fluoro-1,8-diazaspiro[45]decane-1-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2 It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable diazaspirodecane precursor with a fluorinating agent and a tert-butyl esterifying reagent. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure may play a crucial role in its binding affinity and activity. The pathways involved in its effects are subject to ongoing research and may include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate
- tert-Butyl 3-(trifluoromethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 3-fluoro-1,8-diazaspiro[45]decane-1-carboxylate is unique due to its specific fluorine substitution and spirocyclic structure, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H23FN2O2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-9-10(14)8-13(16)4-6-15-7-5-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
ARBFYAZSNJIPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCNCC2)F |
Origin of Product |
United States |
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